molecular formula C13H12N6S3 B11612974 16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,10,13(18)-tetraene-3,8-dithione

16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,10,13(18)-tetraene-3,8-dithione

Cat. No.: B11612974
M. Wt: 348.5 g/mol
InChI Key: HBJDWRDTANADJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[107002,607,11013,18]nonadeca-1(12),5,10,13(18)-tetraene-3,8-dithione is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,10,13(18)-tetraene-3,8-dithione involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of methyl (4S,6S)-5,5,9,9-tetramethyl-7-oxo-8-oxa-4-thia-1-azabicyclo[4.3.0]non-2-ene-3-carboxylate with acetyl chloride under nitrogen . This reaction produces intermediate compounds that undergo further transformations to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,10,13(18)-tetraene-3,8-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like silver(I) perchlorate and sodium methoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as sulfoxides, sulfones, and thiols.

Scientific Research Applications

16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,10,13(18)-tetraene-3,8-dithione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,10,13(18)-tetraene-3,8-dithione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the compound’s multiple nitrogen and sulfur atoms, which can form hydrogen bonds and coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[107002,607,11013,18]nonadeca-1(12),5,10,13(18)-tetraene-3,8-dithione is unique due to its pentacyclic structure and the presence of multiple nitrogen and sulfur atoms

Properties

Molecular Formula

C13H12N6S3

Molecular Weight

348.5 g/mol

IUPAC Name

16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,10,13(18)-tetraene-3,8-dithione

InChI

InChI=1S/C13H12N6S3/c1-5-2-3-6-7(4-5)22-10-8(6)9-14-16-12(20)18(9)11-15-17-13(21)19(10)11/h5H,2-4H2,1H3,(H,16,20)(H,17,21)

InChI Key

HBJDWRDTANADJF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C4=NNC(=S)N4C5=NNC(=S)N35

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.